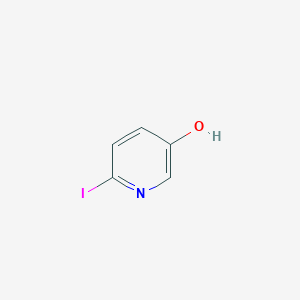

6-Iodopyridin-3-ol

Übersicht

Beschreibung

Pregnenolone-16alpha-carbonitrile is a synthetic, steroidal compound known for its role as an antiglucocorticoid and pregnane X receptor agonist . It is structurally characterized by the presence of a carbonitrile group at the 16alpha position of the pregnenolone backbone . This compound has been extensively studied for its biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Pregnenolon-16alpha-carbonitril wird durch einen mehrstufigen Prozess aus Pregnenolon synthetisiertDies kann durch verschiedene chemische Reaktionen erreicht werden, einschließlich der Verwendung von Cyanidquellen unter bestimmten Bedingungen . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Pregnenolon-16alpha-carbonitril großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um das Endprodukt zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pregnenolon-16alpha-carbonitril unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonitrilgruppe oder andere funktionelle Gruppen im Molekül modifizieren.

Substitution: Die Carbonitrilgruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach gewünschter Umwandlung, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Pregnenolon-16alpha-carbonitril.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Iodopyridin-3-ol is being explored for its potential as a pharmacological agent. The presence of both halogen and hydroxyl functional groups can influence its reactivity and biological activity, making it a candidate for drug development.

Potential Mechanisms of Action:

- Biological Interactions: Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors, although detailed studies are still limited.

- Synthetic Intermediates: Similar compounds have been utilized as intermediates in the synthesis of antiviral agents and other pharmaceuticals, indicating that this compound could serve similar roles.

Organic Synthesis

The compound is valuable in organic synthesis due to its ability to participate in various chemical reactions. Its halogenated nature allows it to act as a nucleophile or electrophile in substitution and coupling reactions.

Synthesis Routes:

Several synthetic pathways have been developed for this compound, which can be utilized to create more complex organic molecules. The strategic placement of iodine enhances its reactivity compared to non-halogenated analogs.

Material Science

The unique properties of this compound may also lend themselves to applications in material science. The compound's structural characteristics could be manipulated for developing new materials with specific functionalities.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-6-Iodopyridin-3-ol | Chlorine and iodine substitutions | Enhanced reactivity due to chlorine presence |

| 2-Bromo-6-Iodopyridin-3-ol | Bromine instead of chlorine | Different electrophilic properties |

| 2,6-Dibromo-4-Iodopyridin-3-ol | Two bromine atoms and one iodine | Increased steric hindrance affecting reactivity |

| 4-Iodopyridin-2(1H)-one | Iodine at a different position | Distinct reactivity patterns |

This table highlights how variations in halogen substitutions impact the reactivity and applications of these compounds in organic synthesis and medicinal chemistry.

Wirkmechanismus

Pregnenolone-16alpha-carbonitrile exerts its effects primarily through the activation of the pregnane X receptor. This activation leads to the induction of cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds . The molecular targets and pathways involved include the regulation of gene expression related to drug metabolism and detoxification .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pregnenolon: Ein Vorläufer verschiedener Steroidhormone, strukturell ähnlich, jedoch ohne die Carbonitrilgruppe.

Mifepriston: Ein Antiglukokortikoid mit unterschiedlichen strukturellen Merkmalen und biologischen Aktivitäten.

Ketoconazol: Ein Antimykotikum, das auch Cytochrom-P450-Enzyme hemmt, aber einen anderen Wirkmechanismus hat.

Einzigartigkeit

Pregnenolon-16alpha-carbonitril ist durch seine spezifische strukturelle Modifikation (die Carbonitrilgruppe an der 16alpha-Position) und seine potente Aktivität als Agonist des Prägnan-X-Rezeptors einzigartig. Dies macht es zu einem wertvollen Werkzeug bei der Untersuchung der Regulation des Arzneimittelstoffwechsels und der Entwicklung neuer Therapeutika .

Biologische Aktivität

6-Iodopyridin-3-ol is a halogenated organic compound characterized by a pyridine ring with an iodine atom at the 6-position and a hydroxyl group (-OH) at the 3-position. Its molecular formula is C_6H_5I_N_O, and it has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development, particularly against bacterial infections and cancer.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of both halogen (iodine) and hydroxyl functional groups enhances its reactivity and interaction with biological targets. This compound serves as a model for exploring how these functional groups influence chemical reactions and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound may exhibit antimicrobial properties. The compound's structural analogs have been studied for their potential to inhibit bacterial growth, making them candidates for developing new antibiotics. The halogen substitution is believed to enhance the compound's reactivity towards bacterial enzymes .

Anticancer Potential

There is emerging evidence suggesting that this compound could play a role in cancer treatment. Its derivatives are being investigated as precursors for drugs targeting various cancer types. The mechanism of action may involve interference with cellular pathways critical for cancer cell proliferation.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can act as inhibitors of specific enzymes, such as sEH (soluble epoxide hydrolase), which is involved in lipid metabolism and inflammation. The inhibition of such enzymes can lead to therapeutic effects in conditions like cardiovascular diseases .

Case Studies

- Antimicrobial Activity : A study evaluated the effectiveness of various pyridinone derivatives, including those related to this compound, against common bacterial strains. Results indicated significant inhibition zones, suggesting potential as broad-spectrum antibiotics .

- Cytotoxicity : Another research effort focused on the cytotoxic effects of this compound derivatives on cancer cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating promising anticancer activity .

Comparative Analysis of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-6-Iodopyridin-3-ol | Chlorine and iodine substitutions | Enhanced reactivity due to chlorine presence |

| 2-Bromo-6-Iodopyridin-3-ol | Bromine instead of chlorine | Different electrophilic properties |

| 2,6-Dibromo-4-Iodopyridin-3-ol | Two bromine atoms and one iodine | Increased steric hindrance affecting reactivity |

| 4-Iodopyridin-2(1H)-one | Iodine at a different position | Distinct reactivity patterns |

This table illustrates the structural variations among compounds related to this compound and their potential implications for biological activity.

The biological activity of this compound likely involves multiple mechanisms:

- Receptor Binding : Compounds may bind to specific receptors or enzymes, altering their activity.

- Chemical Reactivity : The halogen atom can participate in nucleophilic substitution reactions, influencing metabolic pathways.

Eigenschaften

IUPAC Name |

6-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNPCRNIHOCXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453888 | |

| Record name | 6-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129034-38-4 | |

| Record name | 6-iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Iodopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.